molecular formula C8H11NO B020730 4-Isopropylpyridin-3-OL CAS No. 101925-24-0

4-Isopropylpyridin-3-OL

Cat. No.: B020730
CAS No.: 101925-24-0
M. Wt: 137.18 g/mol
InChI Key: RHZFCLBCFSZTKM-UHFFFAOYSA-N
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Description

4-Isopropylpyridin-3-OL is a pyridine derivative characterized by a hydroxyl group (-OH) at position 3 and an isopropyl group (-CH(CH₃)₂) at position 4 of the pyridine ring. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol. The compound’s structure combines aromaticity with polar (hydroxyl) and nonpolar (isopropyl) substituents, influencing its physicochemical properties and reactivity.

Properties

CAS No.

101925-24-0

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4-propan-2-ylpyridin-3-ol

InChI

InChI=1S/C8H11NO/c1-6(2)7-3-4-9-5-8(7)10/h3-6,10H,1-2H3

InChI Key

RHZFCLBCFSZTKM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=NC=C1)O

Canonical SMILES

CC(C)C1=C(C=NC=C1)O

Synonyms

3-Pyridinol,4-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 4-Isopropylpyridin-3-OL and analogous pyridine derivatives are analyzed below, with a focus on substituent effects, molecular properties, and inferred reactivity.

Substituent Variations and Their Implications

  • This compound: Substituents: 3-OH (hydrogen-bond donor/acceptor), 4-isopropyl (lipophilic, sterically bulky). Key features: Balanced polarity, moderate solubility in polar and nonpolar solvents.
  • 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride :

    • Substituents: 3-NH₂ (amine) and 4-pyrrolidinyl (cyclic amine), with two HCl counterions.
    • Key features: Salt form increases water solubility; amine groups enable acid-base reactivity.
  • 4-Chloro-2-iodopyridin-3-ol :

    • Substituents: 3-OH, 4-Cl, 2-I.
    • Key features: Halogens (Cl, I) enhance molecular weight (255.44 g/mol) and reactivity in substitution reactions.
  • 3-Iodopyridin-4-ol :

    • Substituents: 4-OH, 3-I.
    • Key features: Iodine’s polarizability enables halogen bonding; hydroxyl position alters electronic effects.

Molecular Weight and Physicochemical Properties

Table 1 compares molecular weights and substituent-driven properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
This compound C₈H₁₁NO 137.18 3-OH, 4-isopropyl Moderate lipophilicity, H-bonding
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 3-NH₂, 4-pyrrolidinyl, 2HCl High water solubility, ionic character
4-Chloro-2-iodopyridin-3-ol C₅H₃ClINO 255.44 3-OH, 4-Cl, 2-I High density, halogen-mediated reactivity
3-Iodopyridin-4-ol C₅H₄INO 207.00 4-OH, 3-I Halogen bonding, polarizable structure

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